Fmoc-D-Dap(Boc)-OH

Description

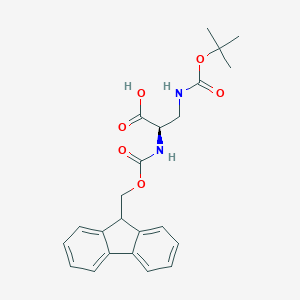

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUMAVONPSDRW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941689 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198544-42-2 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-2,3-Diaminopropionic Acid(Boc)Â Â | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-D-Dap(Boc)-OH, an orthogonally protected derivative of D-2,3-diaminopropionic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the β-amino side-chain, offers exceptional versatility for the synthesis of complex and modified peptides. This guide provides an in-depth technical overview of the applications of this compound, including detailed experimental protocols, quantitative data analysis, and visual representations of key synthetic workflows and mechanisms. The strategic use of this non-proteinogenic amino acid enables the development of novel peptide-based therapeutics, diagnostics, and research tools with enhanced stability, functionality, and biological activity.

Introduction

The pursuit of novel peptide architectures with tailored properties is a cornerstone of contemporary drug discovery and biomedical research. Non-proteinogenic amino acids, such as D-2,3-diaminopropionic acid (D-Dap), offer a powerful means to introduce structural diversity and functional modifications into peptide sequences. The presence of a second amino group on the side chain of D-Dap provides a versatile handle for various chemical elaborations, including the synthesis of cyclic peptides, branched peptides, and peptide conjugates.

The successful incorporation of D-Dap into a growing peptide chain via SPPS necessitates a robust orthogonal protection strategy to differentiate the reactivity of the α- and β-amino groups. This compound fulfills this requirement by employing two distinct protecting groups that can be selectively removed under different chemical conditions. This allows for precise control over the peptide synthesis process, enabling site-specific modifications and the construction of intricate peptide structures.[1][2]

This technical guide will explore the multifaceted applications of this compound in peptide synthesis, with a focus on its role in the development of DOTA-conjugated peptides for medical imaging, the creation of cyclic peptides with constrained conformations, and the design of pH-responsive peptides for targeted drug and gene delivery.

Core Applications of this compound

The unique structural attributes of this compound make it an invaluable tool for a range of advanced peptide synthesis applications.

Synthesis of DOTA-Peptides for Medical Imaging

This compound serves as a critical linker for the conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides.[3] DOTA can form stable complexes with various metal ions, including radionuclides used in Positron Emission Tomography (PET) and contrast agents for Magnetic Resonance Imaging (MRI).[4][5] By incorporating this compound into a peptide sequence, the Boc-protected side chain can be selectively deprotected on-resin to expose the β-amino group, which then serves as an attachment point for DOTA. This strategy allows for the precise placement of the chelating agent within the peptide sequence, which can be crucial for optimizing the biological activity and imaging properties of the final conjugate.[6]

Construction of Cyclic Peptides

Peptide cyclization is a widely employed strategy to enhance the conformational stability, receptor binding affinity, and proteolytic resistance of peptides.[7] this compound can facilitate the formation of lactam-bridged cyclic peptides. After incorporation into the peptide chain, the orthogonal protecting groups can be selectively removed to allow for the formation of an amide bond between the side-chain amino group of D-Dap and a carboxylic acid group elsewhere in the peptide, either at the C-terminus or on the side chain of an acidic amino acid like aspartic acid or glutamic acid.[8] The D-configuration of the amino acid can induce specific turns in the peptide backbone, which may favor cyclization.[9][10]

Design of pH-Responsive Peptides for Drug and Gene Delivery

Peptides containing ionizable amino acids, such as diaminopropionic acid, can exhibit pH-responsive behavior.[11][12][13] This property is particularly valuable for the development of smart drug and gene delivery systems that can selectively release their cargo in the acidic microenvironment of tumors or within the endosomes of cells.[14][15] The side-chain amino group of D-Dap has a pKa that allows it to become protonated at acidic pH. This change in charge can trigger conformational changes in the peptide, leading to the disruption of carrier vesicles and the release of therapeutic agents.[9][11]

Data Presentation

The efficiency of peptide synthesis is influenced by various factors, including the choice of coupling reagents, deprotection conditions, and the specific amino acid sequence. The following tables summarize available quantitative data related to the synthesis and modification of peptides containing diaminopropionic acid and related structures.

| Parameter | Condition | Yield/Efficiency | Reference |

| DOTA-Peptide Synthesis | On-resin DOTA conjugation to bombesin peptides | Satisfactory yields (up to 40%) | [16] |

| Synthesis of DOTA-c(RGDfK) azide precursor | 21% after HPLC purification | [6] | |

| Synthesis of NODIA-Me-c(RGDfK) | 72% after HPLC purification | [17] | |

| Peptide Cyclization | On-resin cyclization leading to a piperidide side-product | Major side-product observed | [8] |

| Imidazole-catalyzed cyclization of a linear peptide thioester | 46% isolated yield for Tyrocidine A | [18] | |

| Cyclization of linear Gly-Pro to cyclo-Pro-Gly | ~2% yield without catalyst, ~10% with P3m | [19] | |

| Boc Deprotection | FeCl3-mediated Boc deprotection on Rink amide resin | Reaction completed within 1.5 hours | [5] |

| Oxalyl chloride/MeOH for N-Boc deprotection | Yields up to 90% | [17] | |

| 10% H2SO4 in dioxane for selective Boc deprotection on Wang resin | Minimal cleavage from resin | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound in SPPS and its subsequent modification.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, including this compound, into a peptide chain on a solid support.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[20]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF.[21]

-

Perform the treatment twice: first for 5 minutes, followed by a second treatment for 15-20 minutes with fresh solution.[20][22]

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[20]

3. Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 5-10 minutes.[20][22]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[20][22]

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).[3] If the test is positive, a recoupling step may be necessary.

4. Washing:

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[20]

5. Repeat:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Boc Deprotection of the D-Dap(Boc) Side Chain

This protocol describes the selective removal of the Boc protecting group from the D-Dap side chain while the peptide remains attached to the resin and the N-terminal Fmoc group is intact.

1. Resin Preparation:

-

Ensure the N-terminus of the peptide-resin is protected with an Fmoc group.

-

Wash the peptide-resin with dichloromethane (DCM) (3 times).

2. Boc Deprotection:

-

Prepare a solution of 10-50% trifluoroacetic acid (TFA) in DCM. A lower concentration of TFA (e.g., 10-20%) is recommended to minimize premature cleavage from acid-sensitive resins like Wang resin.[23]

-

Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.[23]

-

Repeat the treatment with a fresh solution if necessary.

3. Neutralization and Washing:

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 times).

-

Neutralize the resin with a 10% solution of DIPEA in DCM (2 times for 5 minutes each).

-

Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to prepare for the subsequent reaction on the side chain.

Protocol 3: Final Cleavage and Global Deprotection

This protocol outlines the cleavage of the synthesized peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups.

1. Resin Preparation:

-

After the final synthesis step, ensure the N-terminal Fmoc group is removed.

-

Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[24] For peptides without sensitive residues like tryptophan or cysteine, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can be used.[24]

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[24]

-

Agitate the mixture at room temperature for 2-4 hours.[24]

4. Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum.

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Mandatory Visualizations

Orthogonal Protection and Deprotection Strategy

Caption: Orthogonal protection strategy of this compound in SPPS.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conceptual Workflow for pH-Responsive Gene Delivery

References

- 1. archivemarketresearch.com [archivemarketresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. benchchem.com [benchchem.com]

- 8. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Progress of pH-Responsive Peptides, Polypeptides, and Their Supramolecular Assemblies for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]

- 20. chem.uci.edu [chem.uci.edu]

- 21. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 22. rsc.org [rsc.org]

- 23. chempep.com [chempep.com]

- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Fmoc-D-Dap(Boc)-OH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the chemical properties, structure, and applications of Fmoc-D-Dap(Boc)-OH, a crucial building block in modern peptide synthesis.

This compound, chemically known as Nα-(9-fluorenylmethoxycarbonyl)-Nβ-(tert-butoxycarbonyl)-D-2,3-diaminopropionic acid, is a synthetic amino acid derivative that plays a significant role in the development of peptide-based therapeutics and diagnostics.[1][2] Its unique structure, featuring orthogonal protecting groups, makes it a valuable tool for introducing D-2,3-diaminopropionic acid into peptide sequences, thereby enabling the creation of novel peptide structures with tailored biological activities.[1][3]

Core Chemical and Physical Properties

This compound is typically a white to off-white solid powder.[2] The molecule's structure is characterized by a D-diaminopropionic acid core, where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, and the beta-amino group is protected by an acid-labile Boc (tert-butoxycarbonyl) group. This orthogonal protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the selective removal of the Fmoc group to enable peptide chain elongation without affecting the Boc-protected side chain.[3][]

The following table summarizes the key quantitative properties of this compound compiled from various sources. It is important to note that some physical properties, such as boiling and flash points, are predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C23H26N2O6 | [2][5][6][7][8][9][10][11] |

| Molecular Weight | 426.46 g/mol | [2][6][7][8][11] |

| CAS Number | 162558-25-0 | [5][8][11][12] |

| Appearance | White to off-white solid/powder | [2] |

| Purity (HPLC) | ≥97.0% | [8][11] |

| Solubility | Soluble in DMSO (≥49.5 mg/mL) and EtOH (≥16.57 mg/mL); Insoluble in water. | [2][5][6] |

| Storage Temperature | 2-8°C | [2][6][8][11][13] |

| Predicted Density | 1.263 ± 0.06 g/cm³ | [2][6] |

| Predicted Boiling Point | 652.5 ± 55.0 °C | [2][6] |

| Predicted Flash Point | 348.4 ± 31.5 °C | [2][6] |

| Predicted pKa | 3.58 ± 0.10 | [2] |

Molecular Structure and Identification

The canonical SMILES representation of this compound is CC(C)(C)OC(=O)NC--INVALID-LINK--C(O)=O.[5][8][11] This notation precisely describes the connectivity and stereochemistry of the molecule.

Application in Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[8][11][13] This technique allows for the efficient and controlled assembly of peptide chains on a solid support.[14] The presence of the D-amino acid can introduce conformational constraints and increase resistance to enzymatic degradation in the final peptide. Furthermore, the free beta-amino group, after deprotection, can be used for creating branched or cyclic peptides, or for conjugation with other molecules like imaging agents or drugs.[1][12] For instance, it has been used in the synthesis of DOTA-modified peptides for cancer diagnostics.[1]

Experimental Protocols

While a specific, universally adopted synthesis protocol for this compound is not detailed in the provided search results, a general procedure can be inferred from standard organic chemistry and peptide synthesis literature. A patent for a similar compound, Fmoc-Dab(Boc)-OH, outlines a two-step synthesis involving the reaction of Fmoc-Gln-OH to form Fmoc-Dab-OH, followed by the introduction of the Boc group.[15]

The following is a representative experimental protocol for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis.

Protocol: Incorporation of this compound in Fmoc-SPPS

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.

- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), for 30-60 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

- Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-adduct.

3. Amino Acid Coupling:

- Prepare a solution of this compound (typically 2-5 equivalents relative to the resin loading) in DMF.

- Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (slightly less than 1 equivalent relative to the amino acid), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature.

- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

4. Washing:

- After the coupling reaction is complete, wash the resin extensively with DMF to remove unreacted reagents and byproducts.

5. Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.

6. Final Cleavage and Side-Chain Deprotection:

- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Boc group on the Dap residue. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

- The specific composition of the cleavage cocktail and the reaction time will depend on the amino acid composition of the peptide.

7. Peptide Precipitation and Purification:

- Precipitate the cleaved peptide from the TFA solution using cold diethyl ether.

- Collect the crude peptide by centrifugation and wash with cold ether.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Characterization:

- Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Logical Relationships

The utility of this compound in SPPS is fundamentally based on the principle of orthogonal protection. The following diagram illustrates the logical workflow of its use in peptide synthesis.

Caption: Workflow for incorporating this compound in SPPS.

This diagram visualizes the cyclical nature of solid-phase peptide synthesis, highlighting the distinct steps of deprotection and coupling that are enabled by the orthogonal protecting groups of this compound. The base-labile Fmoc group is removed at each cycle to allow for chain elongation, while the acid-labile Boc group on the side chain remains intact until the final cleavage step. This strategic protection is paramount for the successful synthesis of complex and modified peptides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 198544-42-2,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. raybiotech.com [raybiotech.com]

- 11. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Dap(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-N-β-Boc-D-diaminopropionic acid (Fmoc-D-Dap(Boc)-OH), a crucial building block in peptide synthesis and drug discovery. The methodologies detailed herein are based on established chemical transformations, offering a reproducible pathway for the preparation of this valuable compound.

Introduction

This compound is a non-proteinogenic amino acid derivative that is widely utilized in solid-phase peptide synthesis (SPPS). The orthogonal protecting group strategy, employing the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butyloxycarbonyl (Boc) group for the β-amino function, allows for the selective elongation of peptide chains and the introduction of specific functionalities. This guide outlines a multi-step synthesis commencing from the readily available N-α-Fmoc-O-tert-butyl-D-serine, followed by detailed purification protocols to obtain the final product with high purity.

Synthesis Pathway Overview

The synthesis of this compound from N-α-Fmoc-O-tert-butyl-D-serine involves a series of chemical transformations. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following tables summarize the expected yields and purity specifications for the key steps in the synthesis and for the final product. The yields are representative and may vary based on experimental conditions.

Table 1: Representative Yields for Synthesis Intermediates

| Step | Intermediate | Typical Yield (%) |

| 1. Weinreb Amide Formation | Weinreb Amide of Fmoc-D-Ser(tBu)-OH | >90 |

| 2. Reduction to Aldehyde | Fmoc-D-Ser(tBu)-CHO | >90 |

| 3. Reductive Amination | N-α-Fmoc-N-β-benzyl-D-diaminopropanol | 80-90 |

| 4. Oxidation | N-α-Fmoc-N-β-benzyl-D-diaminopropanoic Acid | >90 |

| 5. Fmoc Deprotection | N-β-benzyl-D-diaminopropanoic Acid | >95 |

| 6. Boc Protection | N-α-Boc-N-β-benzyl-D-diaminopropanoic Acid | >90 |

| 7. Debenzylation | N-α-Boc-D-diaminopropanoic Acid | >95 |

| 8. Fmoc Protection | This compound | >90 |

Table 2: Product Specifications for this compound

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity (HPLC) | ≥99.0%[1][2] | HPLC |

| Enantiomeric Purity | ≥99.5%[1] | Chiral HPLC |

| Molecular Formula | C23H26N2O6 | - |

| Molecular Weight | 426.46 g/mol | - |

| Storage Temperature | 2-8°C | - |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

4.1. Synthesis of Weinreb Amide Intermediate

-

Dissolve N-α-Fmoc-O-tert-butyl-D-serine (1 equivalent) in dry dichloromethane (DCM).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and N,N-diisopropylethylamine (DIEA) (2.5 equivalents).

-

Continue stirring at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Weinreb amide.

4.2. Reduction to Fmoc-D-Ser(tBu)-CHO

-

Dissolve the Weinreb amide (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF.

-

Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension and concentrate the filtrate to obtain the crude aldehyde.

4.3. Reductive Amination

-

Dissolve the crude Fmoc-D-Ser(tBu)-CHO (1 equivalent) in ethanol.

-

Add benzylamine (1.2 equivalents) and titanium(IV) isopropoxide (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) in portions.

-

Stir the reaction overnight at room temperature.

-

Quench with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield N-α-Fmoc-N-β-benzyl-D-diaminopropanol.

4.4. Oxidation to Carboxylic Acid

-

Dissolve the amino alcohol (1 equivalent) in a mixture of acetone and water.

-

Add TEMPO (0.1 equivalents) and sodium bromide (0.1 equivalents).

-

Cool the mixture to 0°C and add trichloroisocyanuric acid (TCCA) (1.2 equivalents) in portions, maintaining the pH at 8-9 with saturated NaHCO3 solution.

-

Stir at 0°C for 1 hour, then at room temperature overnight.

-

Quench with a saturated solution of sodium thiosulfate.

-

Acidify to pH 2-3 with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain N-α-Fmoc-N-β-benzyl-D-diaminopropanoic acid.

4.5. Protecting Group Manipulations

The following steps involve the sequential deprotection of the Fmoc group, protection of the α-amino group with Boc, debenzylation, and final Fmoc protection of the β-amino group.

-

Fmoc Deprotection: Dissolve the Fmoc-protected intermediate in 20% piperidine in DMF and stir for 30 minutes at room temperature. Concentrate the solution and purify the product.

-

Boc Protection: Dissolve the free amine in a 1:1 mixture of dioxane and water. Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents). Stir for 2-4 hours at room temperature. Acidify and extract the Boc-protected product.

-

Debenzylation: Dissolve the benzyl-protected intermediate in ethanol and add 10% Pd/C catalyst. Hydrogenate at atmospheric pressure overnight. Filter through celite and concentrate to obtain the debenzylated product.

-

Fmoc Protection: Dissolve the amino acid in a 1:1 mixture of dioxane and saturated aqueous NaHCO3. Add Fmoc-OSu (1.05 equivalents) and stir overnight at room temperature. Acidify and extract the final Fmoc-protected product.

Purification

High purity of this compound is crucial for successful peptide synthesis.[3] The following methods are recommended for the purification of the final product.

5.1. Crystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or toluene.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

5.2. Flash Chromatography

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Elute the column with a suitable solvent gradient, typically a mixture of hexane and ethyl acetate with a small percentage of acetic acid.

-

Collect the fractions containing the pure product and concentrate in vacuo.

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of interconnected steps where the product of one reaction becomes the starting material for the next. This sequential process is essential for building the desired molecular architecture.

Caption: Logical progression of the synthesis of this compound.

References

An In-depth Technical Guide to Fmoc-D-Dap(Boc)-OH

This technical guide provides essential information regarding the chemical properties of Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid, commonly known as Fmoc-D-Dap(Boc)-OH. This compound is a widely used derivative in solid-phase peptide synthesis, serving as a building block for the incorporation of D-diaminopropionic acid into peptide chains.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations in peptide synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₂O₆[1][2][3][4] |

| Molecular Weight | 426.46 g/mol [1][2][4] |

| Exact Mass | 426.179077 u[2] |

Chemical Structure

The structure of this compound features a D-diaminopropionic acid core. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and suitable for standard solid-phase peptide synthesis protocols. The beta-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile, allowing for orthogonal deprotection strategies.

Caption: 2D chemical structure of this compound.

References

The Strategic Integration of Fmoc-D-Dap(Boc)-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-proteinogenic amino acid derivative, N-α-(9-fluorenylmethoxycarbonyl)-N-β-(tert-butoxycarbonyl)-D-2,3-diaminopropionic acid (Fmoc-D-Dap(Boc)-OH), has emerged as a critical building block in the synthesis of sophisticated peptide-based therapeutics and diagnostic agents. Its unique structural features, including the presence of a D-configured backbone and an orthogonally protected diamino side chain, offer medicinal chemists a versatile tool to modulate peptide structure, stability, and function. This technical guide provides an in-depth analysis of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows, to empower researchers in the field of drug discovery and development.

Introduction

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to a growing interest in peptides. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids, such as D-isomers and those with modified side chains, is a powerful strategy to overcome these challenges. This compound is a prime example of a versatile building block that enables such modifications. The Fmoc group on the α-amine facilitates standard solid-phase peptide synthesis (SPPS) using base-labile deprotection, while the acid-labile Boc group on the β-amino side chain allows for either final deprotection or selective removal for on-resin modifications. This guide will explore the key applications of this reagent, focusing on its role in the development of imaging agents, pH-responsive drug delivery systems, and stabilized bioactive peptides.

Core Applications and Quantitative Data

The utility of this compound in medicinal chemistry is multifaceted, with significant contributions to cancer diagnostics, targeted drug delivery, and the enhancement of peptide stability.

Bioactive Peptide Mimetics for Cancer Imaging and Therapy

This compound serves as a crucial linker for the conjugation of chelating agents, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to peptides.[1] These DOTA-peptide conjugates can chelate radionuclides for use in diagnostic imaging (e.g., PET, SPECT) or targeted radiotherapy. The D-configuration of the Dap residue can also impart increased resistance to proteolytic degradation, thereby improving the in vivo half-life of the imaging or therapeutic agent.

Table 1: Quantitative Data on D-Amino Acid Containing Peptides for Imaging and Therapy

| Parameter | Value | Context | Reference(s) |

| Receptor Affinity (IC50) | Varies (nM to µM range) | The affinity of DOTA-conjugated peptides depends on the peptide sequence targeting specific receptors (e.g., HER2) on cancer cells. | [2] |

| In Vivo Half-Life | Can be > 2 days | D-peptides exhibit significantly longer terminal half-lives in plasma compared to their L-enantiomers.[3][4] | [3][4] |

| Brain Penetration (Cmax/D) | ~0.06 (µg/g)/(mg/kg) | Certain D-peptides have been shown to penetrate the brain, a key feature for targeting brain tumors or neurological diseases.[3] | [3] |

pH-Responsive Peptides for Targeted Drug Delivery

The side chain of diaminopropionic acid has a pKa that can be modulated within a peptide sequence.[5] This property is exploited to create pH-sensitive peptides that can respond to the acidic microenvironment of tumors or the decreasing pH within endosomes.[5][6] Peptides incorporating D-Dap can be designed to be positively charged at lower pH, facilitating interaction with and disruption of cell membranes, leading to the targeted release of therapeutic cargo.[6]

Table 2: Biophysical Properties of Peptides Containing Diaminopropionic Acid

| Parameter | Value | Context | Reference(s) |

| pKa of β-NH2 in Peptide | ~6.3 | The pKa of the Dap side chain is lowered when incorporated into a peptide, making it sensitive to pH changes in the endosomal range (pH 5-7).[5] | [5] |

| Conformational Change | α-helical at neutral pH, unordered at acidic pH | pH-dependent conformational changes, as observed by Circular Dichroism (CD) spectroscopy, are indicative of the peptide's response to acidification.[5] | [5] |

Enhanced Stability and Bioactivity of Peptides

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to enzymatic degradation by proteases. This leads to improved pharmacokinetic profiles, including longer plasma half-life and increased bioavailability.[7]

Table 3: Antimicrobial Activity of Peptides Containing D-Amino Acids

| Peptide Type | Organism | MIC (µg/mL) | Reference(s) |

| D-enantiomer of an antimicrobial peptide | S. aureus | 6.7 | D-enantiomers can exhibit potent antimicrobial activity, sometimes greater than their L-counterparts.[8] |

| D-enantiomer of an antimicrobial peptide | P. aeruginosa | ≤8 µM | D-amino acid containing peptides have shown efficacy against multidrug-resistant bacteria.[9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a standard manual Fmoc-SPPS cycle for the incorporation of this compound into a growing peptide chain on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. For hindered couplings, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

Cleavage and Deprotection of the Peptide

Cleavage Cocktail (Reagent B):

-

88% TFA

-

5% Phenol

-

5% Water

-

2% TIS

Protocol:

-

Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

-

TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.[10]

-

Peptide Precipitation: Precipitate the peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.[10]

-

Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the peptide pellet under vacuum to remove residual ether.

Purification and Characterization

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

Signaling Pathway for HER2-Targeted Peptide Imaging Agents

Experimental Workflow for Synthesis and Evaluation of a D-Dap Containing Peptide

Cellular Uptake Mechanism of Cationic Peptides

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, enabling the synthesis of peptides with enhanced properties for therapeutic and diagnostic applications. Its ability to introduce a D-amino acid for increased stability, coupled with an orthogonally protected side chain for further functionalization, provides a strategic advantage in the design of novel peptide-based drugs. The applications in creating targeted imaging agents and pH-responsive delivery systems highlight its significance in addressing key challenges in modern medicine. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the development of the next generation of peptide therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]

- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-Responsive Anticancer Peptides - ChemistryViews [chemistryviews.org]

- 7. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Orthogonal protection strategy using Fmoc and Boc groups.

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc and Boc Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic use of protecting groups is paramount. An orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise, stepwise modifications of a molecule.[1] This guide provides a comprehensive technical overview of one of the most fundamental and widely utilized orthogonal systems in modern chemistry: the combination of the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups.

The core principle of this strategy lies in the distinct chemical lability of the Fmoc and Boc groups. The Fmoc group is cleaved under basic conditions, while the Boc group is removed by acid.[2] This fundamental difference allows for their independent removal, providing chemists with a powerful tool for constructing complex molecular architectures with high precision and yield.[] This guide will delve into the chemical principles, experimental protocols, and comparative data related to the Fmoc/Boc orthogonal strategy, offering valuable insights for professionals in research and drug development.

Core Principles of the Fmoc/Boc Orthogonal Strategy

The utility of the Fmoc and Boc groups in an orthogonal protection scheme is rooted in their differential stability to acidic and basic conditions. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain.[2][4]

-

The Fmoc Group (9-fluorenylmethoxycarbonyl): This protecting group is used for the temporary protection of α-amino groups of amino acids.[5] It is stable under acidic conditions but is readily cleaved by a base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[4][6] The deprotection mechanism is a β-elimination reaction.[][8]

-

The Boc Group (tert-butoxycarbonyl): The Boc group is employed for the protection of amino groups, often the side chains of amino acids in Fmoc-based SPPS or as the temporary Nα-protecting group in Boc-based SPPS.[4][9] It is stable to basic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[9][10] The deprotection proceeds through the formation of a stable tert-butyl cation.[11][12]

This differential reactivity allows for a synthetic strategy where the temporary Fmoc group on the N-terminus of a growing peptide chain can be removed to allow for the coupling of the next amino acid, while the Boc-protected side chains remain intact. The Boc groups are then typically removed in the final step of the synthesis, along with cleavage of the peptide from the solid support, using a strong acid cocktail.[4]

Quantitative Data Summary

The efficiency and conditions for the deprotection of Fmoc and Boc groups are critical factors in the success of a synthesis. The following tables summarize key quantitative data related to these processes.

| Parameter | Fmoc Deprotection | Boc Deprotection | Citations |

| Deprotecting Agent | 20-50% Piperidine in DMF | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | [4][9][10] |

| Typical Concentration | 20% (v/v) Piperidine in DMF | 50-95% TFA in Dichloromethane (DCM) or neat TFA | [13] |

| Reaction Time | 5-20 minutes | 30-60 minutes | [][14] |

| Reaction Conditions | Room Temperature | Room Temperature | [9][13] |

| pH for Deprotection | Alkaline (pH 10-12) | Strongly Acidic (pH 1-2) | [] |

| Side Reaction | Fmoc Strategy | Boc Strategy | Citations |

| Aspartimide Formation | Can be promoted by the basic conditions of Fmoc deprotection, especially with Asp and Asn residues. Can be suppressed by adding 0.1 M HOBt to the deprotection mixture. | Less common due to the acidic deprotection conditions. | [15] |

| Racemization | Generally low, especially with modern coupling reagents like HATU and HBTU. | Can be a concern, particularly with older coupling reagents like DCC/HOBt. | [] |

| Side-chain Alkylation | Not a typical issue. | The tert-butyl cation generated during deprotection can alkylate sensitive residues like Trp and Met. Scavengers are often required. | [12] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of the Fmoc/Boc orthogonal strategy.

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol details the removal of the Fmoc group from the N-terminus of a peptide-resin.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[5]

-

Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[5]

-

First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin and agitate the mixture for 3-5 minutes at room temperature.[5][13]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[5]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][5]

-

Confirmation (Optional): A Kaiser test can be performed to confirm the presence of a free primary amine, indicating complete deprotection.[4]

Protocol 2: Standard Boc Deprotection

This protocol describes the cleavage of a Boc protecting group from an amine.

Materials:

-

Boc-protected compound

-

Dichloromethane (DCM) or other suitable organic solvent

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane.[9]

-

Acid Addition: Add an excess of trifluoroacetic acid (typically a 50% solution in DCM, or neat TFA) to the solution at room temperature.[9][13]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[9]

-

Work-up: The product is typically isolated after removal of the solvent and excess acid under reduced pressure. Depending on the nature of the product, subsequent purification by chromatography or crystallization may be necessary.

Protocol 3: Final Cleavage and Side-Chain Deprotection in Fmoc-SPPS

This protocol outlines the simultaneous cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (often Boc-based) in Fmoc-SPPS.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dry peptide-resin in a reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Logical Relationship of the Orthogonal Protection Strategy

Caption: Orthogonal relationship between Fmoc and Boc/tBu protecting groups in SPPS.

Experimental Workflow for a Single Coupling Cycle in Fmoc-SPPS

Caption: A single coupling cycle workflow in Fmoc-based Solid-Phase Peptide Synthesis.

Signaling Pathway of Deprotection Mechanisms

Caption: Deprotection mechanisms of Fmoc and Boc protecting groups.

Conclusion

The orthogonal protection strategy employing Fmoc and Boc groups represents a cornerstone of modern organic and peptide chemistry.[][4] Its elegance lies in the ability to selectively deprotect functional groups under distinct and mild conditions, thereby enabling the synthesis of complex molecules with high fidelity.[1][4] The Fmoc/tBu strategy, in particular, has become the dominant approach in solid-phase peptide synthesis due to its mild Nα-deprotection conditions, which are compatible with a wide range of sensitive functionalities and post-translational modifications.[4][6][16] A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with this strategy is essential for researchers, scientists, and drug development professionals seeking to design and execute efficient and successful synthetic routes.

References

- 1. biosynth.com [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-D-Dap(Boc)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Building Block in Modern Peptide Chemistry

Fmoc-D-Dap(Boc)-OH, a chiral amino acid derivative, has emerged as a critical building block in the field of peptide synthesis, particularly for the development of sophisticated peptide-based therapeutics and diagnostic agents. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the β-amine of the diaminopropionic acid (Dap) side chain, offers exceptional versatility and control in the assembly of complex peptide architectures. This technical guide provides a comprehensive overview of the core features of this compound, including its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the construction of antibody-drug conjugates (ADCs) and DOTA-functionalized peptides.

Core Features and Physicochemical Properties

This compound is a white to off-white solid that is valued for its high purity and stability, making it a reliable component in multi-step peptide synthesis.[1] The presence of two distinct protecting groups allows for selective deprotection and subsequent functionalization of the α-amino and β-amino groups, a crucial feature for creating branched peptides or for conjugating other molecules to the peptide backbone.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂₃H₂₆N₂O₆ | [1] |

| Molecular Weight | 426.46 g/mol | [1] |

| CAS Number | 198544-42-2, 162558-25-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥97.0% to ≥98% | |

| Solubility | Soluble in DMSO and ethanol; insoluble in water. | |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-based SPPS. The following protocols provide a detailed methodology for the coupling and selective deprotection steps.

General Workflow for Fmoc-SPPS

The iterative process of Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Figure 1: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Coupling of this compound

Materials:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Resin with a free N-terminal amine

Procedure:

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and vortex. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture by bubbling with nitrogen or shaking for 2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally with DMF (3 times).

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

Selective Deprotection Strategies

The orthogonal nature of the Fmoc and Boc protecting groups allows for their selective removal.

Fmoc Group Removal (Base-labile):

-

Reagent: 20% piperidine in DMF.

-

Procedure: Treat the resin with the deprotection solution for 5-10 minutes at room temperature. Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Boc Group Removal (Acid-labile):

-

Reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

-

Procedure: Treat the resin with the TFA solution at room temperature. The reaction time will vary depending on the specific peptide sequence and other protecting groups present. It is crucial to use scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail to prevent side reactions.

Applications in Drug Development and Diagnostics

The unique structure of this compound makes it an invaluable tool for the synthesis of complex biomolecules with therapeutic and diagnostic applications.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a linker component in the construction of ADCs. After incorporation into a peptide linker, the β-amino group of the Dap residue can be deprotected and used to attach a cytotoxic drug.

Figure 2: Workflow for the synthesis of an antibody-drug conjugate (ADC) using a Dap-containing linker.

DOTA-Peptides for Imaging and Radiotherapy

The β-amino group of the Dap residue provides a convenient site for the attachment of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA can chelate various metal ions, including radionuclides used in PET imaging (e.g., ⁶⁸Ga) and radiotherapy (e.g., ¹⁷⁷Lu).

Signaling Pathways and Mechanism of Action

Peptides incorporating D-amino acids, such as D-Dap, often exhibit enhanced stability against enzymatic degradation in vivo. This property is particularly advantageous for therapeutic peptides that need to circulate in the bloodstream to reach their target.

One notable example of a peptide containing a D-amino acid is DAPTA (D-Ala-Peptide T-Amide), which has been shown to be a potent inhibitor of HIV entry by targeting the CCR5 chemokine receptor. While DAPTA itself contains D-alanine, the principle of using D-amino acids to enhance peptide stability and activity is relevant. The incorporation of this compound can be envisioned in the design of novel peptide therapeutics targeting G-protein coupled receptors (GPCRs) like CCR5.

Figure 3: Conceptual signaling pathway illustrating the antagonistic action of a Dap-containing peptide on the CCR5 receptor, preventing HIV entry.

Conclusion

This compound is a versatile and indispensable building block for the synthesis of complex and highly functionalized peptides. Its orthogonal protecting groups provide chemists with the flexibility to perform selective modifications, enabling the creation of novel peptide-based drugs, diagnostic agents, and research tools. The detailed protocols and conceptual workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this key amino acid derivative in their research and development endeavors. As the field of peptide therapeutics continues to expand, the importance of specialized building blocks like this compound in driving innovation is undeniable.

References

A Technical Guide to Fmoc-D-Dap(Boc)-OH: Commercial Sourcing and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Dap(Boc)-OH, a crucial building block in peptide synthesis. The guide covers commercial suppliers, pricing, and detailed experimental protocols for its application, particularly in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics and diagnostics.

Introduction to this compound

This compound, with the systematic name Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(tert-butoxycarbonyl)-D-2,3-diaminopropionic acid, is a chiral amino acid derivative. Its orthogonal protecting groups, the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine, make it a versatile tool for the synthesis of complex peptides. This strategic protection scheme allows for the selective deprotection and modification of the side chain, enabling the creation of branched peptides, cyclic peptides, and peptide conjugates.

The incorporation of D-amino acids, such as D-Dap, can enhance the enzymatic stability of peptides, a critical attribute for therapeutic candidates. Furthermore, the diaminopropionic acid side chain provides a site for the conjugation of various molecules, including chelating agents for radiopharmaceuticals, fluorescent labels, and drug payloads.

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound, with pricing and availability subject to change. Researchers are advised to contact suppliers directly for the most current information and to inquire about bulk pricing. The following tables provide a summary of key suppliers and their product offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Bachem | [URL bachem com] | A leading manufacturer of amino acid derivatives and peptides. |

| MilliporeSigma (Sigma-Aldrich) | [URL sigmaaldrich com] | A major supplier of research chemicals and reagents. |

| Aapptec | [URL aapptec com] | Specializes in peptide synthesis reagents and equipment. |

| ChemPep | [URL chempep com] | Offers a wide range of amino acids and peptides. |

| Advanced ChemTech | [URL advancedchemtech com] | Provides building blocks for peptide and organic synthesis. |

| MedChemExpress | [URL medchemexpress com] | A supplier of research chemicals and bioactive compounds. |

| Fisher Scientific | [URL fishersci com] | A distributor for various chemical manufacturers, including Bachem. |

| Activotec | [URL activotec com] | Supplies peptide synthesis reagents and custom peptides. |

| BLD Pharm | [URL bldpharm com] | A global supplier of research chemicals. |

| Hangzhou Royalchem Co., Ltd. | [URL echemi com] | A trader of pharmaceutical intermediates based in China. |

Table 2: Representative Pricing for this compound

| Supplier | 1 g | 5 g | 25 g | Notes |

| Bachem | CHF 248.20[1] | CHF 1,000.50[1] | Request Quote | Prices are in Swiss Francs and subject to change. |

| MilliporeSigma (Sigma-Aldrich) | - | - | $599.00 (for 2.5g) | Pricing may vary by region and requires login for accurate details. |

| Aapptec | From $95.00 | Request Quote | From $175.00 (for the L-isomer) | Pricing can vary between D- and L-isomers.[2] |

| ChemPep | Request Quote | Request Quote | $300.00[3] | Offers various pack sizes. |

| Activotec | - | £160.00 | £480.00 | Prices are in British Pounds and for the L-isomer.[4] |

Note: The pricing information is based on publicly available data as of late 2025 and is intended for estimation purposes only. Prices can vary significantly based on purity, quantity, and supplier. Many suppliers require users to register and log in to view current pricing or request a formal quote.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections detail the general workflow for its incorporation into a peptide chain, followed by cleavage, deprotection, and purification.

General Workflow for this compound Incorporation in SPPS

The following diagram illustrates the standard cycle for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.

-

This compound Activation: In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF. Add DIPEA (2-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction can be extended or repeated.

-

Washing: After a complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Fmoc Deprotection: To prepare for the next amino acid coupling, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes.

-

Final Washing: Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Peptide Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Thoroughly wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). If the peptide contains sensitive residues like cysteine, EDT may be added.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Peptide Collection and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude, dried peptide

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

TFA, HPLC grade

-

RP-HPLC system with a C18 column

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase conditions (e.g., 95% water/5% ACN with 0.1% TFA).

-

HPLC Purification: Inject the peptide solution onto a semi-preparative or preparative C18 column. Elute the peptide using a linear gradient of increasing acetonitrile concentration in water, with 0.1% TFA in both solvents.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, as monitored by UV absorbance (typically at 220 nm and 280 nm).

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified peptide as a white, fluffy powder.

Applications in Drug Development and Research

This compound is a valuable building block for various applications in drug discovery and development. Its unique structure allows for the creation of peptides with enhanced properties and functionalities.

Development of Radiopharmaceuticals

One of the key applications of this compound is in the synthesis of peptide-based radiopharmaceuticals for imaging and therapy. The side chain of the diaminopropionic acid residue can be used as an attachment point for chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Once the DOTA-peptide conjugate is synthesized, the DOTA cage can be complexed with a radionuclide for use in applications such as Positron Emission Tomography (PET) imaging or targeted radiotherapy.

The following diagram illustrates the general workflow for the development of a DOTA-conjugated peptide radiopharmaceutical using this compound.

Conclusion

This compound is a highly valuable and versatile building block for modern peptide chemistry. Its orthogonal protecting groups enable the synthesis of complex peptide structures with enhanced stability and functionality. The commercial availability from a range of suppliers, coupled with well-established protocols for its use in SPPS, makes it an accessible and essential reagent for researchers in academia and the pharmaceutical industry. The applications of this compound in the development of novel therapeutics, particularly in the burgeoning field of peptide-based radiopharmaceuticals, underscore its importance in advancing medical science. This guide provides a foundational resource for scientists and professionals looking to leverage the unique properties of this compound in their research and development endeavors.

References

An In-depth Technical Guide on the Stability and Storage of Fmoc-D-Dap(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Dap(Boc)-OH, a chiral-protected amino acid derivative, is a critical building block in solid-phase peptide synthesis (SPPS) for introducing D-2,3-diaminopropionic acid into peptide sequences. Its dual protecting groups, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) on the β-amino side chain, offer orthogonal protection, enabling precise control during peptide elongation.[1] Ensuring the stability and purity of this reagent is paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white solid that is insoluble in water.[2] Its stability is influenced by temperature, moisture, and light. For optimal preservation of its chemical integrity, specific storage conditions are crucial.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes thermal degradation and slows down potential side reactions.[3] |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxidation.[3] |

| Light | Store in a dark place or use amber vials. | Prevents potential photodegradation of the Fmoc group. |

| Moisture | Store in a dry environment. A desiccator is recommended. | Moisture can lead to hydrolysis of the protecting groups and the compound itself.[4][5] |

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the lability of its Fmoc and Boc protecting groups under various chemical conditions. Understanding these degradation pathways is essential for preventing the formation of impurities that can compromise peptide synthesis.

Thermal Stability

While Fmoc-protected amino acids are generally stable for short periods at room temperature, long-term exposure to elevated temperatures can lead to degradation.[6] Thermal stress can potentially lead to the cleavage of the Fmoc group.[7]

pH Stability

The orthogonal nature of the Fmoc and Boc protecting groups dictates their stability across a range of pH values.

-

Acidic Conditions: The Fmoc group is stable under acidic conditions, while the Boc group is labile and can be cleaved by strong acids like trifluoroacetic acid (TFA).

-

Basic Conditions: The Fmoc group is labile to basic conditions, typically cleaved by secondary amines like piperidine. The Boc group, however, is stable under these conditions.

Hydrolysis of the ester linkages in the protecting groups can occur at extreme pH values, particularly in the presence of moisture.

Photostability

The fluorenyl moiety of the Fmoc group is a chromophore that absorbs UV light, making it susceptible to photodegradation. Prolonged exposure to light, especially UV radiation, can lead to the cleavage of the Fmoc group and the formation of undesired byproducts.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Fmoc or Boc protecting groups under inappropriate conditions.

Experimental Protocols for Stability Assessment

To ensure the quality and purity of this compound, a robust stability testing program should be implemented. This typically involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods.

Table 2: General Protocol for a Forced Degradation Study of this compound

| Stress Condition | Protocol | Purpose |